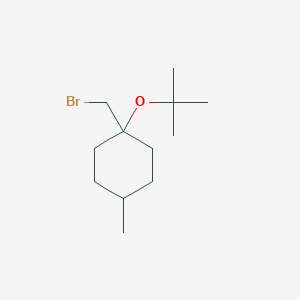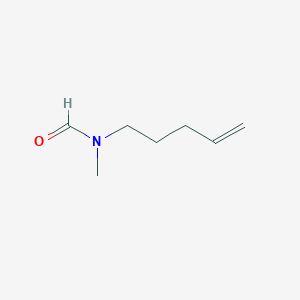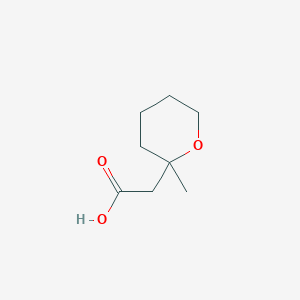
2-(2-Methyloxan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyloxan-2-yl)acetic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of oxane, featuring a methyloxan ring substituted with an acetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxan-2-yl)acetic acid typically involves the reaction of oxane derivatives with acetic acid or its derivatives under controlled conditions. One common method includes the reaction of 2-methyloxane with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
2-(2-Methyloxan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.
Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxane derivatives with ketone or carboxylic acid groups.
Reduction: Alcohol or aldehyde derivatives of oxane.
Substitution: Various substituted oxane derivatives depending on the substituent introduced.
科学的研究の応用
2-(2-Methyloxan-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Methyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-(Thiophen-2-yl)acetic acid: Another acetic acid derivative with a thiophene ring instead of an oxane ring.
Indole-3-acetic acid: A plant hormone with an indole ring structure.
Uniqueness
2-(2-Methyloxan-2-yl)acetic acid is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties compared to other acetic acid derivatives
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
2-(2-methyloxan-2-yl)acetic acid |
InChI |
InChI=1S/C8H14O3/c1-8(6-7(9)10)4-2-3-5-11-8/h2-6H2,1H3,(H,9,10) |
InChIキー |
SYBKUIDAWCVALK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCO1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


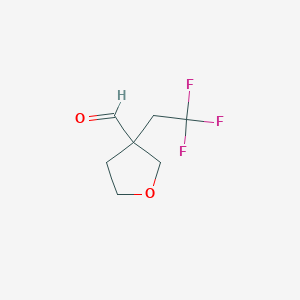
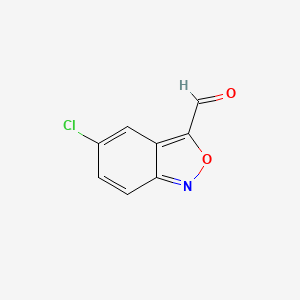
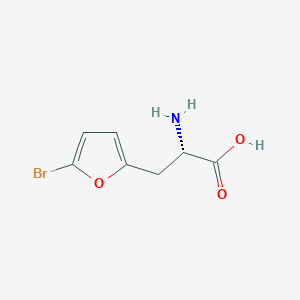

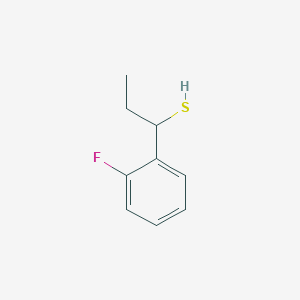
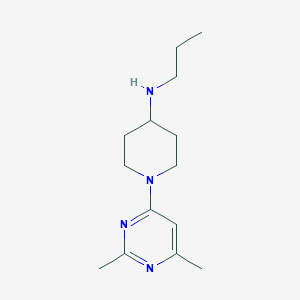
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
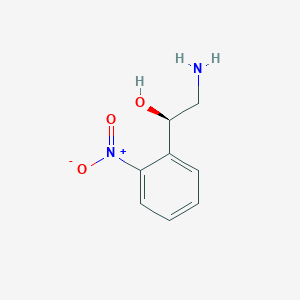
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
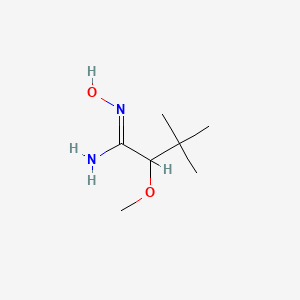
amine](/img/structure/B15273204.png)
